Thymol O-β-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymol O-β-D-Glucuronide is a glucuronide conjugate of thymol, a monoterpene phenol derived from thyme oil. This compound is formed through the process of glucuronidation, where thymol is conjugated with glucuronic acid. This modification enhances the solubility and excretion of thymol, making it more effective in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thymol O-β-D-Glucuronide typically involves the reaction of thymol with glucuronic acid in the presence of a catalyst. One common method is the use of trichloroacetimidate as a glucuronidation reagent. The reaction is carried out under mild conditions to ensure the stability of the product .
Industrial Production Methods: Industrial production of this compound may involve enzymatic processes where thymol is incubated with glucuronosyltransferase enzymes. This method is advantageous due to its specificity and efficiency in producing the desired glucuronide conjugate .
Chemical Reactions Analysis
Types of Reactions: Thymol O-β-D-Glucuronide can undergo various chemical reactions, including:
Hydrolysis: The glucuronide bond can be hydrolyzed by β-glucuronidase enzymes, releasing free thymol and glucuronic acid.
Oxidation and Reduction: this compound can participate in redox reactions, although these are less common compared to hydrolysis.
Common Reagents and Conditions:
Hydrolysis: Typically involves β-glucuronidase enzymes under physiological conditions.
Oxidation: May involve oxidizing agents like hydrogen peroxide under controlled conditions.
Major Products:
Hydrolysis: Produces free thymol and glucuronic acid.
Oxidation: Can lead to the formation of oxidized thymol derivatives.
Scientific Research Applications
Thymol O-β-D-Glucuronide has several applications in scientific research:
Chemistry: Used as a model compound to study glucuronidation processes and enzyme kinetics.
Mechanism of Action
The mechanism of action of Thymol O-β-D-Glucuronide involves its hydrolysis by β-glucuronidase enzymes, releasing free thymol. Free thymol exerts various biological effects, including:
Antimicrobial Activity: Disrupts microbial cell membranes, leading to cell lysis.
Anti-inflammatory Effects: Inhibits the release of pro-inflammatory cytokines and chemokines.
Comparison with Similar Compounds
Thymol O-sulfate: Another phase II metabolite of thymol, formed through sulfation.
Thymol O-glucoside: A glucoside conjugate of thymol, similar in structure but with a glucose moiety instead of glucuronic acid.
Uniqueness: Thymol O-β-D-Glucuronide is unique due to its enhanced solubility and excretion properties, making it more effective in biological systems compared to its parent compound, thymol .
Properties
CAS No. |
7702-71-8 |
---|---|
Molecular Formula |
C16H22O7 |
Molecular Weight |
326.345 |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-methyl-2-propan-2-ylphenoxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C16H22O7/c1-7(2)9-5-4-8(3)6-10(9)22-16-13(19)11(17)12(18)14(23-16)15(20)21/h4-7,11-14,16-19H,1-3H3,(H,20,21)/t11-,12-,13+,14-,16+/m0/s1 |
InChI Key |
ADQJSAVCKZSGMK-JHZZJYKESA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Synonyms |
5-Methyl-2-(1-methylethyl)phenyl β-D-Glucopyranosiduronic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.